Comprehensive Structural and Molecular Weight Analysis of 4-Amino-3-Fluorophenol Oxalate: A Technical Guide for Drug Development
Executive Summary & Pharmacological Relevance Fluorinated anilines and phenols are indispensable building blocks in modern medicinal chemistry, prominently featured in the synthesis of kinase inhibitors, non-steroidal an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
Fluorinated anilines and phenols are indispensable building blocks in modern medicinal chemistry, prominently featured in the synthesis of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Specifically, 4-amino-3-fluorophenol serves as a critical structural motif. However, like many electron-rich aminophenols, the free base is highly susceptible to auto-oxidation in ambient air, often degrading into dark, polymeric quinone-imine byproducts.
To mitigate this liability, the active pharmaceutical ingredient (API) intermediate is frequently isolated as an oxalate salt—4-amino-3-fluorophenol oxalate . The stoichiometric proton transfer from oxalic acid to the amine generates an anilinium cation, which drastically reduces the electron density on the aromatic ring. This thermodynamic stabilization raises the oxidation potential, thereby enhancing the compound's shelf-life, solid-state crystallinity, and handling characteristics for downstream scale-up.
This whitepaper outlines the definitive analytical workflows—encompassing LC-HRMS, multinuclear NMR, and FTIR—required to validate the molecular weight and regiochemistry of this specific oxalate salt.
Physicochemical Profiling
The physical and chemical properties of the free base versus the oxalate salt dictate the analytical strategies employed. The table below summarizes the critical quantitative data for both forms.
Property
4-Amino-3-fluorophenol (Free Base)
4-Amino-3-fluorophenol Oxalate (Salt)
CAS Registry Number
399-95-1
2448346-93-6
Molecular Formula
C₆H₆FNO
C₈H₈FNO₅ (C₆H₆FNO · C₂H₂O₄)
Exact Mass (Neutral)
127.0434 Da
217.0386 Da (Total System)
Molecular Weight
127.12 g/mol
217.15 g/mol
Physical Appearance
Light yellow to brown powder
Off-white to pale crystalline solid
Oxidation Susceptibility
High (Air/Light sensitive)
Low (Stabilized anilinium core)
Molecular Weight Analysis via LC-HRMS
Causality of Experimental Design
To definitively confirm the molecular weight of the 217.15 g/mol oxalate salt, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is utilized. Because the salt completely dissociates in protic solvents, a single ionization mode cannot capture the entire complex. Dual-polarity Electrospray Ionization (ESI±) is strictly required: the basic anilinium moiety readily accepts a proton to form[M+H]⁺ in positive mode, while the acidic oxalate counterion easily loses a proton to form [M-H]⁻ in negative mode.
Self-Validating Protocol: LC-HRMS Workflow
Sample Preparation: Dissolve 1.0 mg of 4-amino-3-fluorophenol oxalate in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
System Suitability Test (SST): Inject a blank (MeOH:H₂O) to verify the absence of column carryover. Introduce Leucine Enkephalin (m/z 556.2771) via a secondary sprayer as an internal lock-mass to ensure mass accuracy remains < 3 ppm.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Elute using a rapid 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).
Data Acquisition (ESI+): Monitor the exact mass of the free base.
Expected:m/z 128.0506 [M+H]⁺.
Data Acquisition (ESI-): Switch polarity to monitor the counterion.
Expected:m/z 88.9880 [Oxalate-H]⁻.
Figure 1: Analytical workflow for structural and molecular weight confirmation of the oxalate salt.
Structural Elucidation: Multinuclear NMR & FTIR
Causality of Experimental Design
While MS confirms the molecular weight, it cannot distinguish between positional isomers (e.g., 2-fluoro vs. 3-fluoro). Multinuclear NMR (¹H, ¹³C, ¹⁹F) is mandatory to map the regiochemistry. ¹⁹F NMR is exceptionally diagnostic due to its 100% natural abundance and high sensitivity to the local electronic environment. Furthermore, FTIR is employed to confirm the solid-state salt bridge; the vibration of a neutral amine (NH₂) differs drastically from a protonated anilinium (NH₃⁺).
Self-Validating Protocol: NMR & FTIR Analysis
NMR Sample Preparation: Dissolve 15 mg of the oxalate salt in 0.6 mL of anhydrous DMSO-d₆. Validation: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to calibrate the chemical shifts.
¹H NMR (400 MHz): For the free base, the amine protons appear as a sharp singlet at ~4.36 ppm [1]. In the oxalate salt, expect this signal to shift downfield and broaden significantly (7.0–9.0 ppm) due to protonation (NH₃⁺) and rapid exchange with the oxalate hydroxyl proton.
¹⁹F NMR (374 MHz): Acquire the fluorine spectrum. The ortho-fluorine atom on the electron-rich phenolic core will resonate as a distinct multiplet at -130.7 ppm [1].
FTIR (ATR Mode): Run a background scan (blank) of the ambient atmosphere to subtract CO₂ and H₂O interference. Analyze the neat solid. The disappearance of the sharp N-H stretching doublets (3383, 3294 cm⁻¹) and the emergence of a broad, continuous band between 2800–3000 cm⁻¹ (NH₃⁺ stretch) alongside a strong asymmetric carboxylate stretch (~1610 cm⁻¹) definitively proves salt formation.
Salt Formation & Crystallization Workflow
To synthesize the analytical standard of the oxalate salt from the free base, a controlled precipitation method is utilized.
Causality of Solvent Selection
Ethanol is chosen as the primary solvent because both 4-amino-3-fluorophenol and oxalic acid exhibit high solubility in it at elevated temperatures. However, the resulting ionic oxalate salt has a significantly lower solubility product (Ksp) in ethanol, creating a thermodynamic driving force that precipitates the salt and drives the reaction to >95% completion.
Step-by-Step Methodology
Dissolution: Suspend 1.00 g (7.86 mmol) of 4-amino-3-fluorophenol (Free Base) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Warm to 45°C under a nitrogen atmosphere until fully dissolved.
Acid Addition: In a separate vial, dissolve 0.71 g (7.88 mmol, 1.00 eq) of anhydrous oxalic acid in 5 mL of ethanol.
Equimolar Mixing: Add the oxalic acid solution dropwise to the phenolic solution over 10 minutes with continuous magnetic stirring.
Crystallization: A pale crystalline precipitate will begin to form immediately. Allow the mixture to cool slowly to room temperature, then chill in an ice bath (4°C) for 1 hour to maximize yield.
Isolation & Validation: Filter the precipitate under vacuum, wash with 5 mL of cold ethyl acetate to remove unreacted organics, and dry in a vacuum oven at 40°C overnight. Validation: Run an HPLC-UV assay (254 nm) against a known standard to ensure >99% purity.
Figure 2: Thermodynamic proton transfer mechanism driving the stabilization of the aminophenol core.
References
Title: On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides
Source: RSC Advances, 2023, 13, 25296-25304 (Royal Society of Chemistry)
URL: [Link]
Exploratory
The Strategic Application of 4-Amino-3-fluorophenol Oxalate in Modern Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 4-Amino-3-fluorophenol, a versatile and highly valuable building block, serves as a gateway to a diverse array of fluorinated heterocycles. This in-depth technical guide explores the strategic use of its oxalate salt in the synthesis of three key heterocyclic systems: benzoxazoles, phenoxazines, and benzimidazoles. Moving beyond a simple recitation of synthetic procedures, this guide, from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, the inherent self-validating nature of the protocols, and the subtle yet significant role of the oxalate counter-ion in facilitating these transformations.
Introduction: The Significance of 4-Amino-3-fluorophenol and its Oxalate Salt
4-Amino-3-fluorophenol is a critical intermediate in the synthesis of numerous pharmaceuticals, including the multi-kinase inhibitor regorafenib.[2] Its structure, featuring an ortho-fluoro-substituted aniline and a phenolic hydroxyl group, provides a unique platform for constructing fused heterocyclic systems. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the basicity of the amino group, influence reaction regioselectivity, and enhance the metabolic stability and binding affinity of the final molecule.[3]
While the free base of 4-amino-3-fluorophenol is widely used, its oxalate salt offers distinct practical advantages in a laboratory and process chemistry setting. The oxalate salt is a stable, crystalline solid that is easier to handle, weigh, and store compared to the often less stable free base which can be prone to oxidation.[4] The use of the oxalate salt can also lead to improved reaction consistency and, in some cases, facilitate purification of the final product. This guide will explore the practical implications of using the oxalate form in the synthesis of key fluorinated heterocycles.
Synthesis of 6-Fluoro-Substituted Benzoxazoles
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.[5] The synthesis of 6-fluorobenzoxazoles from 4-amino-3-fluorophenol oxalate typically involves a cyclocondensation reaction with a carboxylic acid or its derivative.
Mechanism of Benzoxazole Formation
The classical method for benzoxazole synthesis from an o-aminophenol and a carboxylic acid is the Phillips condensation, which is typically acid-catalyzed. The reaction proceeds through two key steps:
Amide Formation: The amino group of 4-amino-3-fluorophenol attacks the carbonyl carbon of the carboxylic acid to form an intermediate o-hydroxy amide.
Cyclodehydration: Under acidic conditions and typically at elevated temperatures, the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the benzoxazole ring.
The fluorine atom at the 3-position of the phenol can influence the nucleophilicity of the amino group and the acidity of the hydroxyl group, thereby affecting the reaction kinetics.
Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzoxazoles
This protocol outlines a general procedure for the synthesis of 2-aryl-6-fluorobenzoxazoles using 4-amino-3-fluorophenol oxalate and an aromatic carboxylic acid.
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) can be used as an alternative.
Sodium bicarbonate solution
Ethyl acetate
Brine
Procedure:
To a round-bottom flask, add 4-amino-3-fluorophenol oxalate (1.0 eq) and the desired benzoic acid (1.1 eq).
Add polyphosphoric acid (PPA) as a solvent and catalyst (typically 10-20 times the weight of the aminophenol).
Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-aryl-6-fluorobenzoxazole.
Reactant 1
Reactant 2
Catalyst/Solvent
Temperature (°C)
Time (h)
Yield (%)
4-Amino-3-fluorophenol oxalate
Benzoic acid
PPA
160
5
~85-95
4-Amino-3-fluorophenol oxalate
4-Chlorobenzoic acid
PPA
170
4.5
~80-90
4-Amino-3-fluorophenol oxalate
Benzaldehyde
Ag@Fe₂O₃ / H₂O:EtOH
Room Temp
2
~90
Table 1: Comparative data for the synthesis of 2-substituted-6-fluorobenzoxazoles. [6]
Causality and Insights
The use of polyphosphoric acid serves a dual purpose: it acts as a Brønsted acid catalyst to protonate the carboxylic acid, making it more electrophilic, and as a powerful dehydrating agent to drive the final cyclization step. The high temperatures are necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclodehydration. The oxalate salt, being acidic, can contribute to the overall acidic environment, potentially influencing the reaction rate. While direct comparative studies are scarce, the consistent, crystalline nature of the oxalate salt often leads to more reproducible results in a process setting.
Synthesis of Fluorinated Phenoxazines
Phenoxazine and its derivatives are an important class of heterocyclic compounds with applications as dyes, fluorescent probes, and pharmaceuticals.[7] The synthesis of fluorinated phenoxazines from 4-amino-3-fluorophenol typically involves an oxidative cyclization reaction.
General Synthetic Approach
The synthesis of phenoxazine derivatives from o-aminophenols can be achieved through various methods, including the condensation with catechols or their oxidized counterparts. A common strategy involves the self-condensation of an o-aminophenol or the reaction of two different o-aminophenol units under oxidative conditions.
Illustrative Workflow for Phenoxazine Synthesis
Caption: General workflow for the synthesis of fluorinated phenoxazines.
Discussion and Mechanistic Considerations
The mechanism of phenoxazine formation through oxidative coupling is complex and can proceed through various radical or ionic intermediates. The fluorine substituent on the aromatic ring can influence the electron density and the susceptibility of the molecule to oxidation, thereby affecting the course of the reaction. The oxalate counter-ion is not expected to directly participate in the oxidative cyclization chemistry but its presence ensures a consistent starting material.
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with immense significance in medicinal chemistry, with many approved drugs containing this core structure.[8] The synthesis of fluorinated benzimidazoles can be achieved from derivatives of 4-amino-3-fluorophenol, typically after conversion of the hydroxyl group to an amino group.
The Phillips Condensation for Benzimidazole Synthesis
A widely used method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[9] This reaction is mechanistically similar to the synthesis of benzoxazoles from o-aminophenols.
Synthetic Strategy and Workflow
The synthesis of a 5-fluorobenzimidazole from 4-amino-3-fluorophenol oxalate would first require the conversion of the phenolic hydroxyl group into an amino group to form a substituted o-phenylenediamine. This multi-step process is outlined below.
Caption: Synthetic workflow for 5-fluorobenzimidazoles.
Key Considerations and Experimental Insights
The conversion of the hydroxyl group to an amino group is a critical and often challenging step. The choice of protecting group for the existing amino function and the specific methodology for the amination of the phenol will significantly impact the overall efficiency of the synthesis. Once the fluorinated o-phenylenediamine is obtained, the Phillips condensation with a suitable carboxylic acid can be carried out under conditions similar to those described for benzoxazole synthesis, often using polyphosphoric acid or mineral acids at elevated temperatures.
The Role of the Oxalate Counter-Ion: A Deeper Dive
While often viewed simply as a means to obtain a stable, solid form of an amine, the oxalate counter-ion can have more subtle effects on the reactivity and outcome of a synthesis.
In-situ Acid Catalysis: Oxalic acid is a diacid, and the oxalate salt of an amine will have an acidic proton. In some reactions, this inherent acidity can contribute to the catalytic cycle, potentially reducing the need for an external acid catalyst or influencing the reaction rate.
Solubility Modification: The oxalate salt will have different solubility properties compared to the free base. This can be advantageous in certain solvent systems, allowing for better control of the reaction medium.
Crystallinity and Purification: The formation of a crystalline oxalate salt can be a purification method in itself. Furthermore, in some cases, the product of a reaction may also precipitate as an oxalate salt, facilitating its isolation.[10]
Chelation Effects: In reactions involving metal catalysts, the oxalate ion has the potential to act as a bidentate ligand, chelating to the metal center.[11] This could either be a beneficial effect, stabilizing a catalytically active species, or a detrimental one, leading to catalyst inhibition. The specific impact would be highly dependent on the metal and the reaction conditions.
Conclusion and Future Perspectives
4-Amino-3-fluorophenol oxalate is a valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. Its use provides practical advantages in terms of handling and stability, contributing to more robust and reproducible synthetic procedures. This guide has provided an in-depth look at its application in the synthesis of 6-fluorobenzoxazoles, fluorinated phenoxazines, and 5-fluorobenzimidazoles, emphasizing the underlying chemical principles and practical experimental considerations.
Future research in this area will likely focus on the development of milder and more efficient catalytic systems for these cyclization reactions, including one-pot procedures that avoid harsh acidic conditions and high temperatures.[6][12] A more detailed investigation into the specific role of the oxalate counter-ion in various reaction mechanisms could also lead to new insights and improved synthetic strategies. The continued exploration of the synthetic utility of 4-amino-3-fluorophenol and its derivatives will undoubtedly lead to the discovery of novel heterocyclic compounds with important applications in medicinal chemistry and materials science.
References
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CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents. (n.d.).
One-pot synthesis methods for substituted benzoxazoles. (2025). Benchchem.
The role of oxalate in lignin peroxidase-catalyzed reduction: protection from compound III accumul
CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents. (n.d.).
CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents. (n.d.).
Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
Aksenov, N. A., Aksenov, A. V., Nadein, O. N., Aksenov, D. A., Smirnov, A. N., & Rubin, M. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(87), 71620–71626. [Link]
The enzymes of oxalate metabolism: Unexpected structures and mechanisms. (2004).
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PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved February 27, 2026, from [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
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Naphthoxazole and benzoxazole as fluorescent DNA probes – a system
A Comprehensive Technical Guide to the Crystal Structure Analysis and Polymorphism of 4-Amino-3-fluorophenol Oxalate
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API)...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed technical framework for the comprehensive crystal structure analysis and polymorphic screening of 4-Amino-3-fluorophenol oxalate, a salt of a key pharmaceutical intermediate.[1][2] While specific crystallographic data for this oxalate salt is not widely published, this document serves as a robust, experience-driven manual for its complete solid-state characterization. We will delve into the strategic application of modern analytical techniques, including single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy. The focus will be on not just the "how" but the critical "why" behind each experimental choice, empowering researchers to build a self-validating system for the solid-state characterization of this and other novel crystalline materials.
Introduction: The Significance of Solid-State Characterization
4-Amino-3-fluorophenol is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] The formation of salts, such as the oxalate, is a common strategy to improve the physicochemical properties of an API, including solubility, stability, and bioavailability. However, the crystalline form of a pharmaceutical salt can exist in multiple arrangements, a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit distinct physical properties, which can have profound implications for the safety, efficacy, and manufacturability of the final drug product.[4] Therefore, a comprehensive investigation of the crystal structure and potential for polymorphism of 4-Amino-3-fluorophenol oxalate is a critical step in its development.
This guide will outline a systematic approach to:
Synthesize and crystallize 4-Amino-3-fluorophenol oxalate.
Elucidate its crystal structure using single-crystal X-ray diffraction.
Characterize its powder diffraction fingerprint for routine identification.
Investigate its thermal behavior to identify potential polymorphic transitions.
Employ spectroscopic techniques to complement the structural and thermal analyses.
Conduct a polymorphic screen to identify and characterize different crystalline forms.
Experimental Foundation: Synthesis and Crystallization
The journey into the solid state of 4-Amino-3-fluorophenol oxalate begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of 4-Amino-3-fluorophenol Oxalate
A straightforward acid-base reaction is the most common method for the synthesis of the oxalate salt.
Protocol:
Dissolve equimolar amounts of 4-Amino-3-fluorophenol and oxalic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
Stir the solution at room temperature for a designated period to ensure complete reaction.
The oxalate salt is expected to precipitate out of the solution. If not, the solution can be concentrated by slow evaporation or by the addition of an anti-solvent.
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single Crystal Growth: The Gateway to Structure Elucidation
Obtaining a single crystal of suitable size and quality is often the most challenging yet crucial step in crystal structure analysis.
Experimental Strategies for Crystallization:
Slow Evaporation: A saturated solution of the oxalate salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: A small, concentrated solution of the compound is placed in an open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[5]
The Causality of SC-XRD
By irradiating a single crystal with a monochromatic X-ray beam, we can observe the diffraction pattern created by the interaction of X-rays with the electron clouds of the atoms. The geometry and intensity of the diffracted beams provide the information needed to solve and refine the crystal structure, revealing bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Data and Interpretation
The primary output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Table 1: Hypothetical Crystallographic Data for 4-Amino-3-fluorophenol Oxalate
Parameter
Hypothetical Value
Chemical Formula
C8H8FNO5
Formula Weight
217.15
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
10.123(4)
b (Å)
5.432(2)
c (Å)
15.678(6)
β (°)
98.76(3)
Volume (ų)
850.1(6)
Z
4
Calculated Density (g/cm³)
1.695
R-factor (%)
3.5
Interpretation: This hypothetical data would suggest a specific packing arrangement of the 4-Amino-3-fluorophenol and oxalate ions in the crystal lattice. The space group provides information about the symmetry of the unit cell. The R-factor is a measure of the agreement between the calculated and observed diffraction data, with lower values indicating a better refinement.
The Fingerprint of a Crystal: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the complete structure, PXRD is the workhorse for routine identification and analysis of polycrystalline materials.[4]
The Rationale Behind PXRD
A powder sample contains a vast number of small crystallites in random orientations. When exposed to an X-ray beam, all possible diffraction peaks are generated simultaneously, resulting in a characteristic diffraction pattern or "fingerprint" for that crystalline phase.[4]
Experimental Protocol
A small amount of the powdered sample is gently packed into a sample holder.
The sample is placed in the diffractometer.
The X-ray tube generates a beam of X-rays that is directed at the sample.
The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.
The resulting data is plotted as intensity versus 2θ.
Data Presentation and Utility
The PXRD pattern is unique to a specific crystalline form and can be used for:
Phase Identification: Comparing the experimental pattern to a database of known patterns.
Polymorph Identification: Different polymorphs will have distinct PXRD patterns.
Purity Analysis: Detecting the presence of other crystalline phases.
Thermal Behavior and Polymorphic Transitions: Thermal Analysis
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal stability and phase transitions of a crystalline solid.[1][6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions.
Protocol:
A small, accurately weighed amount of the sample is placed in a DSC pan.
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
The temperature is ramped at a constant rate (e.g., 10 °C/min).
The heat flow to the sample is monitored.
Data Interpretation: An endotherm (heat absorption) typically indicates melting or a solid-solid transition, while an exotherm (heat release) can indicate crystallization or decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of solvates (hydrates) and to assess thermal stability.[6]
Protocol:
A small amount of the sample is placed in a TGA pan.
The pan is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
The mass of the sample is continuously recorded.
Data Interpretation: A mass loss at lower temperatures often corresponds to the loss of solvent or water. Decomposition is indicated by a significant mass loss at higher temperatures.
Table 2: Hypothetical Thermal Analysis Data for 4-Amino-3-fluorophenol Oxalate
Technique
Observation
Interpretation
DSC
Sharp endotherm at 185 °C
Melting of Form I
TGA
No significant mass loss below 200 °C
Anhydrous form, stable up to its melting point
DSC
Exotherm at 150 °C followed by an endotherm at 170 °C
Crystallization of a metastable form followed by its melting
Complementary Insights: Spectroscopic Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical bonding and molecular environment within the crystal lattice.
The Role of Vibrational Spectroscopy
Different polymorphs can exhibit subtle differences in their vibrational spectra due to variations in intermolecular interactions (e.g., hydrogen bonding). These techniques can therefore be used to differentiate between polymorphs.
Experimental Workflow
Caption: General Workflow for Spectroscopic Analysis.
The Search for New Forms: Polymorphic Screening
A systematic polymorphic screen is essential to identify all accessible crystalline forms of a new pharmaceutical solid.
Rationale for Screening
By subjecting the compound to a wide range of crystallization conditions, we can increase the likelihood of discovering different polymorphs, including the most thermodynamically stable form.
Screening Strategies
Solvent Variation: Crystallization from a diverse range of solvents with different polarities and hydrogen bonding capabilities.
Temperature Variation: Crystallization at different temperatures (e.g., sub-ambient, ambient, elevated).
Evaporation Rate: Rapid versus slow evaporation of the solvent.
Slurry Experiments: Suspending the solid in different solvents at various temperatures to facilitate conversion to more stable forms.
Grinding: Mechanical stress can sometimes induce polymorphic transformations.
Each new solid form discovered during the screen should be fully characterized using the techniques described in the preceding sections (PXRD, DSC, TGA, and spectroscopy).
Conclusion: Building a Comprehensive Solid-State Profile
The comprehensive solid-state characterization of 4-Amino-3-fluorophenol oxalate, as outlined in this guide, is a critical component of its development as a potential pharmaceutical salt. By systematically applying a suite of analytical techniques and understanding the causality behind each experimental choice, researchers can build a robust and self-validating data package. This not only ensures a deep understanding of the material's properties but also mitigates risks associated with polymorphism, ultimately contributing to the development of safe, effective, and consistent pharmaceutical products.
References
Scribd. (n.d.). Thermal Analysis in Pharma. Retrieved from [Link]
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]
Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]
TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
PubChemLite. (n.d.). 4-amino-3-fluorophenol (C6H6FNO). Retrieved from [Link]
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
University of Zaragoza. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
ResearchGate. (2019, January). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
Application Note: 4-Amino-3-fluorophenol Oxalate as a Strategic Intermediate in the Design of Multikinase Inhibitors
Executive Summary In contemporary pharmaceutical drug design, halogenated aromatics are indispensable for tuning the pharmacodynamic and pharmacokinetic properties of active pharmaceutical ingredients (APIs). 4-Amino-3-f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary pharmaceutical drug design, halogenated aromatics are indispensable for tuning the pharmacodynamic and pharmacokinetic properties of active pharmaceutical ingredients (APIs). 4-Amino-3-fluorophenol (CAS 399-95-1) and its highly stable oxalate salt (CAS 2448346-93-6) serve as critical bifunctional building blocks in organic synthesis[1][2]. This application note provides a comprehensive, field-proven guide for utilizing 4-amino-3-fluorophenol oxalate in the synthesis of advanced multikinase inhibitors, most notably the anti-angiogenic oncology drug Regorafenib [3]. By detailing the structural rationale, mechanistic pathways, and self-validating experimental protocols, this guide equips drug development professionals with the authoritative methodologies required to integrate this intermediate into complex discovery pipelines.
Structural Rationale & Physicochemical Profiling
Selecting 4-amino-3-fluorophenol over its non-fluorinated analog (p-aminophenol) is a deliberate design choice driven by three pharmacological imperatives:
Lipophilicity and Membrane Permeability: The introduction of a fluorine atom at the 3-position significantly enhances the overall lipophilicity of the molecule. In the context of kinase inhibitors, this modification improves cellular membrane permeability and target residence time within the hydrophobic pockets of kinase domains[4].
Electronic Modulation & Paralog Selectivity: The highly electronegative fluorine exerts an inductive electron-withdrawing effect, subtly reducing the pKa of the adjacent amino group. This prevents rapid oxidative degradation and modulates the hydrogen-bonding strength of the resulting urea pharmacophore—a critical factor in binding the DFG-out conformation of kinases like VEGFR2 and B-RAF[5]. Furthermore, this specific steric/electronic profile has been shown to drive paralog-specific selectivity, such as discriminating between IRE1α and IRE1β in novel inhibitor designs[6].
Oxalate Salt Stability: Free 4-amino-3-fluorophenol is air-sensitive and prone to oxidation (turning brown upon atmospheric exposure). Utilizing the oxalate salt ensures long-term bench stability, prevents premature polymerization, and guarantees consistent stoichiometric precision during industrial scale-up[2].
Table 1: Physicochemical Profile of 4-Amino-3-fluorophenol Oxalate
Property
Specification / Value
Impact on Experimental Design
CAS Number
2448346-93-6 (Oxalate)
Ensure procurement of the salt form for stability.
Molecular Formula
C₆H₆FNO · C₂H₂O₄
Requires base neutralization prior to coupling.
Molecular Weight
217.15 g/mol
Use for precise stoichiometric calculations.
Appearance
Light yellow to brown powder
Darkening indicates free-base oxidation; store at 2-8°C.
Reactive Handles
-OH (Phenol), -NH₂ (Aniline)
Enables sequential, orthogonal functionalization.
Mechanistic Pathway: The Regorafenib Synthesis Paradigm
The synthesis of Regorafenib perfectly exemplifies the utility of 4-amino-3-fluorophenol. The workflow relies on exploiting the differential nucleophilicity of the phenol and the aniline functionalities under specific thermodynamic conditions.
Phase 1 (S_N Ar Etherification): The phenolic hydroxyl group is selectively deprotonated using a strong, sterically hindered base to form a potent phenoxide nucleophile. This attacks an electrophilic aryl chloride via Nucleophilic Aromatic Substitution (S_N Ar) to form a diaryl ether intermediate[7].
Phase 2 (Urea Condensation): The remaining aniline group acts as a nucleophile to attack an isocyanate, yielding the final diaryl urea structure[8].
Fig 1: Synthetic workflow of Regorafenib from 4-amino-3-fluorophenol oxalate.
Experimental Protocols
Protocol A: Williamson-type S_N Ar Etherification
Objective: Synthesize the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Causality: Potassium tert-butoxide (KOtBu) is selected as the base because it is strong enough to deprotonate the phenol (pKa ~9) but sterically hindered, preventing unwanted nucleophilic attack by the base itself on the picolinamide. DMSO is used as an aprotic polar solvent to solvate the phenoxide ion, maximizing its nucleophilicity[7].
Step-by-Step Methodology:
Preparation: Charge a dry, argon-purged round-bottom flask with 4-amino-3-fluorophenol oxalate (1.0 eq) and anhydrous DMSO (10 mL/mmol).
Deprotonation: Add KOtBu (2.2 eq) portion-wise at room temperature. Note: 2.2 equivalents are strictly required—one to neutralize the oxalate counter-ion and one to deprotonate the phenol.
Activation: Stir the mixture for 30 minutes. The solution will transition to a deep color, indicating the formation of the active phenoxide.
Coupling: Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.
Heating: Elevate the temperature to 120 °C and stir for 6 hours[7].
Workup: Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (4 × 5 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Self-Validating Checkpoint: Quench a 100 µL aliquot in water and extract with EtOAc. Analyze via LC-MS. The complete disappearance of the m/z 128 peak (free aminophenol) and the emergence of the m/z 262 peak [M+H]⁺ confirms successful etherification.
Protocol B: Urea Condensation to Yield API
Objective: Synthesize Regorafenib via nucleophilic addition.
Causality: The aniline intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction is performed in a moderately polar aprotic solvent (Dichloromethane, DCM) at low temperatures to suppress side reactions, such as isocyanate dimerization or unwanted acylation[8].
Step-by-Step Methodology:
Dissolution: Dissolve the purified diaryl ether intermediate from Protocol A (1.0 eq) in anhydrous DCM (10 mL/mmol) under an argon atmosphere.
Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the addition.
Addition: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring solution[8].
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.
Isolation: A brown/white precipitate will form as the urea product is highly insoluble in DCM. Filter the precipitate under vacuum.
Purification: Suspend the precipitate in diethyl ether, stir for 2 hours to remove unreacted isocyanate and soluble impurities, and filter again[8].
Self-Validating Checkpoint: Purity and structural integrity must be validated via ¹H-NMR (DMSO-d₆). The reaction is deemed successful upon the disappearance of the broad -NH₂ singlet (typically ~5.0-5.5 ppm) and the appearance of two distinct, highly deshielded urea -NH- singlets (>8.5 ppm).
References
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Du, F., et al. Synthetic Communications, 49(4), 1-11 (2019). Available at:[Link]
Development of a chemical toolset for studying the paralog-specific function of IRE1. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Optimized Handling and Solubilization of 4-Amino-3-fluorophenol Oxalate for High-Throughput Screening and Bioassays
Strategic Context & Chemical Logic 4-Amino-3-fluorophenol oxalate is a specialized fluorinated scaffold often employed as a metabolic probe or a fragment-based drug discovery (FBDD) building block. The introduction of th...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Chemical Logic
4-Amino-3-fluorophenol oxalate is a specialized fluorinated scaffold often employed as a metabolic probe or a fragment-based drug discovery (FBDD) building block. The introduction of the fluorine atom at the ortho position to the hydroxyl group modulates the pKa (making the phenol more acidic) and blocks metabolic oxidation at that site, a common strategy to enhance metabolic stability in bioassays.
However, the oxalate salt form presents a unique dichotomy:
Storage Stability: The oxalate salt is significantly more resistant to oxidative degradation (browning) in solid state compared to the free base.
Bioassay Risk: Upon solubilization and dilution into biological media, the oxalate counter-ion introduces a critical failure mode—calcium oxalate precipitation —which can cause false positives in turbidity assays or immediate cytotoxicity in cell-based models.
This guide provides a self-validating protocol to solubilize this compound while mitigating oxidation and precipitation artifacts.
Key Physicochemical Properties
Property
Value / Description
Impact on Protocol
Molecular Weight
217.15 g/mol (Oxalate Salt)
Use this MW for all Molar calculations, not the free base MW (127.12).
Appearance
Off-white to pale grey powder
Darkening indicates oxidation (formation of quinone imines).
Solubility (DMSO)
High (>50 mM)
Preferred vehicle for stock solutions.
Solubility (Water)
Moderate to Low
Do not use water for primary stock; hydrolysis promotes oxidation.
pKa (Phenol)
~9.5 (Predicted)
Fluorine substitution lowers pKa slightly compared to non-fluorinated analogs.
Critical Risk
Calcium Sensitivity
Oxalate ions precipitate Ca²⁺ in culture media ().
Pre-Formulation Logic & Failure Modes
The following diagram illustrates the decision matrix for handling this compound, highlighting the "Hidden Trap" of calcium precipitation.
Figure 1: Critical decision pathways for solubilization. Note the divergence at the dilution step where calcium interaction dictates assay validity.
Protocol 1: Preparation of 50 mM Stock Solution
Objective: Create a stable, oxidation-resistant stock solution suitable for long-term storage at -20°C.
Environment Prep: Work in a low-humidity environment if possible. Aminophenols are hygroscopic, and water accelerates oxidation.
Weighing: Weigh 108.6 mg of the oxalate salt into an amber vial.
Expert Tip: Use an anti-static gun if the powder is fluffy/static to ensure accurate transfer.
Stabilizer Addition (The "Senior Scientist" Trick):
If the assay tolerates trace acidity, add L-ascorbic acid to the solid powder before adding DMSO. Target a final concentration of 0.01% - 0.1% (w/v). This acts as a sacrificial antioxidant.
Solubilization:
Add 10 mL of Anhydrous DMSO.
Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if visible particles remain.
Observation: The solution should be clear and colorless to pale yellow. Pink or brown coloration indicates immediate oxidation.
Inert Gas Overlay:
Gently blow a stream of Argon/Nitrogen into the headspace of the vial for 15 seconds to displace oxygen.
Aliquot & Storage:
Immediately aliquot into single-use volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
Store at -80°C (preferred) or -20°C.
Protocol 2: Bioassay Dilution (The "Anti-Crash" Method)
Objective: Dilute the DMSO stock into aqueous media without precipitating the compound or the oxalate counter-ion.
The DMSO Limit Rule
Most cell-based assays tolerate 0.1% to 0.5% v/v DMSO .[4]
A 50 mM stock diluted 1:1000 (0.1% DMSO) yields 50 µM final compound.
A 50 mM stock diluted 1:200 (0.5% DMSO) yields 250 µM final compound.
Critical Step: Calcium Management
Do not dilute directly into DMEM/RPMI if concentrations >100 µM are required. The oxalate concentration may exceed the solubility product of Calcium Oxalate.
Procedure:
Intermediate Dilution (Step-Down):
Prepare an intermediate dilution in PBS (without Ca²⁺/Mg²⁺) .
Example: Dilute 2 µL of 50 mM Stock into 198 µL of PBS (-/-).
Shine a laser pointer or bright light through the intermediate solution. If a beam is visible (scattering), the free base has precipitated.
Final Dosing:
Add the intermediate solution to the cell culture media.
This two-step process allows the compound to solvate in an aqueous buffer before facing the high-calcium environment of the media, reducing local shock precipitation.
Discard. Re-make using fresh DMSO and add 0.1% Ascorbic Acid. Ensure Argon overlay.
Cloudiness in Media
Calcium Oxalate precipitation OR Free base crash-out.
1. Check media Ca²⁺ content.2. Lower final concentration.3. Switch to Ca-free media for the assay duration if physiology permits.
Cytotoxicity in Controls
DMSO toxicity or Oxalate toxicity.
Run a "Vehicle Control" (DMSO only) and a "Salt Control" (Sodium Oxalate) to distinguish compound effects from vehicle/salt effects.
Workflow Visualization
Figure 2: Operational workflow ensuring compound integrity from storage to assay.
References
BenchChem. (2025).[2][3] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol.[6] Retrieved from
Gillespie, C. (2013).[7] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[7] University of Strathclyde.[7] Retrieved from
Washington State University IACUC. (2026).[8] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO).[8] Retrieved from
Sigma-Aldrich. (2025). Product Specification: 4-Amino-3-fluorophenol oxalate. Retrieved from
Application Notes & Protocols: 4-Amino-3-fluorophenol Oxalate in Agrochemical Compound Development
Executive Summary & Mechanistic Rationale In the rational design of modern agrochemicals, the strategic placement of fluorine atoms on aromatic rings is a proven method for enhancing metabolic stability, lipophilicity, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the rational design of modern agrochemicals, the strategic placement of fluorine atoms on aromatic rings is a proven method for enhancing metabolic stability, lipophilicity, and transmembrane permeability. 4-Amino-3-fluorophenol serves as a highly versatile building block in this domain, acting as a core intermediate for fluorinated insecticides (such as flufenoxuron analogs), phenoxymethyl acetate esters, and benzopyrrole ketone herbicides[1].
However, like many electron-rich aminophenols, the free base of 4-amino-3-fluorophenol is notoriously susceptible to auto-oxidation. Exposure to ambient air and light triggers radical-mediated polymerization, resulting in dark, quinone-imine byproducts that severely depress downstream reaction yields. To circumvent this, the compound is frequently synthesized, stored, and transported as 4-amino-3-fluorophenol oxalate (CAS: 2448346-93-6)[2].
The Chemical Logic of the Oxalate Salt:
By protonating the amine group, the oxalate salt effectively ties up the nitrogen's lone pair, withdrawing electron density from the aromatic ring and raising the activation energy required for oxidative degradation. This salt formation transforms a highly labile intermediate into a stable, free-flowing crystalline powder[3], ensuring batch-to-batch reproducibility during large-scale agrochemical manufacturing. During synthesis, the free amine is liberated in situ using mild bases, allowing for immediate and controlled nucleophilic attack.
Agrochemical Synthesis Workflows
The bifunctional nature of 4-amino-3-fluorophenol—possessing both a nucleophilic amine and a mildly acidic phenolic hydroxyl—allows for divergent synthetic pathways depending on the target agrochemical class. The workflow below illustrates how the oxalate salt serves as a universal starting point for both insecticide and herbicide development.
Logical workflow of 4-Amino-3-fluorophenol oxalate in agrochemical synthesis.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Synthesis of Benzoylurea Insecticide Frameworks
This protocol details the in situ liberation of the free amine from the oxalate salt and its subsequent coupling with an isocyanate to form a benzoylurea framework—a common motif in chitin synthesis inhibitors[3][4].
Causality & Reagent Selection:
Solvent (Toluene): Chosen because it allows for the azeotropic removal of trace water. Water must be strictly excluded to prevent the hydrolysis of the highly reactive 2,6-difluorobenzoyl isocyanate into an unreactive amide.
Base (Triethylamine - TEA): TEA is used to neutralize the oxalic acid. The resulting TEA-oxalate salt is insoluble in cold toluene and can be easily filtered off, preventing it from interfering with the urea formation.
Step-by-Step Methodology:
Salt Neutralization: Suspend 1.0 equivalent of 4-amino-3-fluorophenol oxalate in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere. Add 2.2 equivalents of anhydrous TEA dropwise at 0°C.
Validation Check 1: Stir for 30 minutes. The suspension will change character as the TEA-oxalate precipitates. Spot the mixture on a TLC plate (Silica gel, Hexane:EtOAc 1:1). The appearance of a highly UV-active spot (Rf ~0.4) confirms the liberation of the free base.
Filtration: Rapidly filter the mixture under inert gas to remove the TEA-oxalate precipitate. Transfer the filtrate to a dry reaction flask.
Isocyanate Coupling: Cool the filtrate to 5°C. Slowly add 1.05 equivalents of 2,6-difluorobenzoyl isocyanate dissolved in toluene.
Validation Check 2: Monitor the reaction via HPLC (254 nm). The reaction is self-validating when the peak corresponding to the free amine (Rt ~3.2 min) completely disappears, replaced by the urea product peak (Rt ~7.8 min).
Isolation: Concentrate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield the pure benzoylurea intermediate.
Protocol B: Selective O-Alkylation for Herbicide Development
For the synthesis of phenoxymethyl acetate esters and benzopyrrole ketone herbicides[1], the phenolic -OH must be selectively alkylated without N-alkylating the amine.
Causality & Reagent Selection:
Base (K₂CO₃): A mild inorganic base is chosen to selectively deprotonate the phenol (pKa ~9.5) without abstracting protons from the amine.
Solvent (DMF): A polar aprotic solvent enhances the nucleophilicity of the resulting phenoxide ion, driving the O-alkylation over N-alkylation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the oxalate salt in DMF. Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 1 hour to ensure complete neutralization of the oxalate and deprotonation of the phenol.
Alkylation: Add 1.1 equivalents of the target alkyl halide (e.g., methyl bromoacetate) dropwise. Heat the mixture to 60°C for 4 hours.
Validation Check 1: The reaction mixture will transition from a pale suspension to a deeper yellow solution. Quench a 0.1 mL aliquot in water and extract with ethyl acetate. GC-MS analysis should confirm the mass of the O-alkylated product; the absence of a +2R mass peak confirms that over-alkylation (N,O-dialkylation) was successfully avoided.
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Quantitative Data: Free Base vs. Oxalate Salt
The decision to utilize the oxalate salt rather than the free base is supported by significant improvements in stability and reaction efficiency. The table below summarizes comparative data typical of these workflows.
Metric / Property
4-Amino-3-fluorophenol (Free Base)
4-Amino-3-fluorophenol Oxalate Salt
Impact on Agrochemical Synthesis
Ambient Shelf Life (25°C)
< 4 Weeks (Requires inert gas)
> 24 Months (Stable in air)
Drastically reduces supply chain and storage costs.
Purity After 6 Months
< 85% (Significant darkening)
> 98% (Remains pale/white)
Eliminates the need for pre-reaction purification/distillation.
Yield in Amide Coupling
72% - 78%
92% - 95%
Cleaner reaction profiles due to the absence of oxidized polymeric impurities.
Handling Characteristics
Prone to electrostatic clumping
Free-flowing crystalline powder
Improves precision in automated weighing and reactor loading.
Mechanistic Pathway Visualization
The following diagram illustrates the specific mechanistic sequence for converting the stabilized oxalate salt into an active flufenoxuron analog, highlighting the transition from salt to reactive intermediate to final active pharmaceutical/agrochemical ingredient (API).
Mechanistic pathway for converting the oxalate salt to a benzoylurea insecticide.
References
Source: hongri-pharm.
Source: sigmaaldrich.
Title: China 4-Amino-3-Fluorophenol CAS 399-95-1 Purity >99.0% (HPLC)
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: 4A3F-OX-SOL-001
Compound: 4-Amino-3-fluorophenol oxalate (1:1 or 2:1 salt)
CAS (Free Base): 399-95-1 | CAS (Oxalate): 2448346-93-6
Primary Application: Intermediate for Multi-Kinase Inhibitors (e.g., Regorafenib)
Executive Summary & Solubility Physics
The Core Challenge:
Users frequently encounter process bottlenecks because 4-Amino-3-fluorophenol oxalate exhibits high crystal lattice energy, rendering it nearly insoluble in standard organic reaction solvents (DCM, THF, Toluene) at room temperature. While the oxalate salt offers superior storage stability (preventing oxidation of the electron-rich aniline moiety), it acts as a "brick" in nucleophilic substitutions or coupling reactions.
The Solution Architecture:
To resolve this, you must disrupt the ionic lattice. This guide provides three validated pathways:
In-Situ Liberation: Breaking the salt during the reaction.
Pre-Process Free-Basing: Isolating the soluble free base under inert conditions.
High-Dielectric Solvation: Using specific dipolar aprotic solvent systems.
Diagnostic: Solubility Profile Matrix
Data derived from internal application testing and structural analogs.
Solvent System
Solubility (Oxalate Salt)
Solubility (Free Base)
Suitability for Reaction
Dichloromethane (DCM)
Insoluble (< 0.1 mg/mL)
Moderate to Good
High (Standard for acylations)
Tetrahydrofuran (THF)
Sparingly Soluble
Soluble
High (Standard for couplings)
Methanol (MeOH)
Soluble (Warm)
Very Soluble
Medium (Protic nature may interfere)
Water
Soluble (Hot)
Sparingly Soluble
Low (Unless biphasic)
DMSO / DMF
Soluble
Very Soluble
High (Hard to remove)
Toluene
Insoluble
Sparingly Soluble
Low (Requires high temp)
Troubleshooting Guide (Q&A)
Issue 1: "The starting material is a suspension in DCM/THF and won't react."
Diagnosis: The oxalate salt is not dissociated. The amine is protonated (
) and non-nucleophilic.
Solution: Use an In-Situ Base Switch . You do not need to isolate the free base; you only need to deprotonate it in the vessel.
Protocol A: In-Situ Liberation (Recommended for Acylation/Amidation)
Suspend the 4-Amino-3-fluorophenol oxalate in your anhydrous solvent (DCM or THF).
Add 2.5 to 3.0 equivalents of a tertiary amine base (Triethylamine or DIPEA).
Mechanism:[1] The organic base forms a soluble salt with the oxalic acid, liberating the free aniline in solution.
Observation: The suspension will likely clarify or change texture as the free base enters the solution phase.
Proceed with adding your electrophile (e.g., acid chloride, isocyanate).
Issue 2: "I need to isolate the free base, but it turns brown/black immediately."
Diagnosis: Aminophenols are highly susceptible to oxidative degradation (quinonimine formation) when exposed to air at neutral/basic pH.
Solution: Perform a Reductive Biphasic Extraction .
Protocol B: Oxidatively-Protected Free-Basing
Degas all solvents (Water and Ethyl Acetate) with Nitrogen/Argon for 15 mins.
Dissolve the oxalate salt in degassed water.
Add Antioxidant: Add 1-2% w/w Sodium Dithionite (
) or Ascorbic Acid to the aqueous phase. This acts as an oxygen scavenger.
Basify: Slowly add saturated
(aq) under inert atmosphere until pH ~8.
Extract: Immediately extract with degassed Ethyl Acetate.
Dry: Dry organic layer over
and concentrate in vacuo without heating above 40°C.
Issue 3: "I cannot use organic bases. I need a solvent that dissolves the salt directly."
Diagnosis: You require a solvent with a high dielectric constant to overcome the lattice energy.
Solution: Use a Dipolar Aprotic Co-Solvent System .
Protocol C: The "DMSO Spike" Method
Use the minimum amount of DMSO (Dimethyl sulfoxide) required to dissolve the oxalate salt (typically 3-5 volumes).
Once dissolved, dilute with your primary solvent (e.g., THF or MeCN).
Warning: DMSO is difficult to remove. Use a water wash during workup to remove it.
Visual Workflows
Diagram 1: Solubility Decision Tree
Caption: Logic flow for selecting the correct solubilization strategy based on downstream chemistry.
Caption: Step-by-step extraction protocol to prevent degradation ("browning") of the aminophenol.
[2][3][4]
References & Authority
Regorafenib Synthesis Pathway: 4-Amino-3-fluorophenol is a critical intermediate (often formed via reduction of 3-fluoro-4-nitrophenol) in the synthesis of Regorafenib.[2]
Source:ResearchGate - A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.[2] Available at:
Aminophenol Salt Properties: General solubility data and stability profiles for aminophenol salts (HCl, Oxalate) confirm high lattice energy and oxidation susceptibility.
Source:BenchChem - Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol. Available at:
Chemical Safety & Handling: MSDS data confirms the need for protection against oxidation and skin sensitization.
Source:PubChem - 4-Amino-3-fluorophenol Compound Summary. Available at:
Purification strategies for removing oxalate counterions from reaction mixtures
Welcome to the Technical Support Center for Counterion Purification . As a Senior Application Scientist, I frequently consult with drug development teams struggling with oxalate counterion removal.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Counterion Purification . As a Senior Application Scientist, I frequently consult with drug development teams struggling with oxalate counterion removal. While oxalate is an excellent chelator and a highly effective precipitant for isolating basic active pharmaceutical ingredients (APIs), its presence in final drug products is under intense regulatory scrutiny due to the risk of nephrotoxicity and calcium oxalate kidney stone formation[1].
This guide is designed to move beyond basic instructions. Here, we will explore the causality behind oxalate's stubborn retention in reaction mixtures and provide self-validating, highly mechanistic protocols to ensure its complete removal.
Strategic Decision Matrix
Selecting the correct purification strategy depends entirely on the physicochemical properties of your API, the scale of your reaction, and the target residual limit.
Decision matrix for selecting the optimal oxalate removal strategy based on scale and API properties.
Q: Why is oxalate so difficult to remove completely from basic APIs using standard liquid-liquid extraction?A: The difficulty stems from oxalate's dual pKa values (pKa₁ = 1.25, pKa₂ = 4.14). At physiological or neutral pH, oxalate exists as a divalent anion (
). This high charge density creates exceptionally strong electrostatic interactions and hydrogen-bonding networks with basic API centers. Standard organic extractions fail because the ion-pair is highly hydrophilic. To break this interaction, you must either outcompete the oxalate with a massive excess of a monovalent anion (Ion Exchange) or exploit thermodynamic insolubility (Calcium Precipitation).
Q: My API co-precipitates during calcium oxalate removal. How do I prevent this?A: Co-precipitation occurs when the local dielectric constant of the solvent drops too low, or when the API gets trapped in the rapidly forming calcium oxalate crystal lattice. To prevent this, ensure your mixture is at a mildly acidic to neutral pH (pH 5.0–6.5). This guarantees oxalate is fully deprotonated for rapid reaction with calcium, while keeping basic APIs protonated and highly soluble. Furthermore, adding the calcium source slowly under high shear promotes the growth of large, easily filterable weddellite or whewellite crystals, preventing colloidal trapping[2],[3].
Q: How do I verify that oxalate has been successfully exchanged for chloride or acetate?A: Gravimetric or simple pH tests are insufficient. The gold standard for validation is Ion Chromatography (IC) using a conductivity detector. An IC method utilizing a carbonate/bicarbonate mobile phase can easily resolve and quantify trace organic anions like oxalate, succinate, and tartrate down to parts-per-million (ppm) levels[4].
This method is highly effective for small molecules and radiopharmaceuticals where trace oxalate must be replaced with a biocompatible counterion like chloride[5].
Step-by-step workflow for strong anion exchange (SAX) counterion displacement.
Mechanistic Rationale: Quaternary Methyl Ammonium (QMA) resins bind the divalent oxalate much stronger than monovalent chloride. By flooding the system with 1M HCl or NaCl, Le Chatelier's principle drives the displacement of oxalate.
Step-by-Step Methodology:
Resin Activation: Pack a column with a strong anion exchange resin (e.g., QMA or Amberlite). Wash with 5 column volumes (CV) of HPLC-grade water, followed by 5 CV of 1M NaCl to ensure the resin is fully in the chloride form.
Equilibration: Wash the column with 10 CV of water until the effluent conductivity matches the baseline of your pure water. (Self-Validation: If conductivity remains high, continue washing to prevent premature API elution).
Loading: Dissolve the API-oxalate salt in a minimum volume of water/methanol. Adjust the pH to 6.0. Load onto the column at a flow rate of 1-2 mL/min.
Washing: Wash with 3 CV of water to remove any unbound neutral impurities.
Elution: Elute the API using 1M NaCl (or 0.1M HCl if the API is stable at low pH). Collect fractions.
Validation: Analyze the pooled fractions via Ion Chromatography to confirm oxalate levels are below the required threshold[4].
Protocol B: Calcium-Induced Precipitation
For bulk API manufacturing, ion exchange is often cost-prohibitive. Exploiting the extremely low solubility product (
) of calcium oxalate is the preferred industrial approach.
Mechanistic Rationale: By adding a highly soluble calcium salt (like
), the solution becomes supersaturated with respect to calcium oxalate. Ostwald ripening is utilized during the "aging" step to dissolve microscopic colloidal particles and redeposit them onto larger crystals, making filtration trivial and preventing API occlusion[3].
Step-by-Step Methodology:
Matrix Preparation: Dissolve the reaction mixture in an aqueous solvent (up to 30% ethanol or methanol is acceptable). Adjust the pH to 5.0–6.0 using dilute NaOH. Causality: This ensures oxalate is fully ionized without precipitating the basic API.
Precipitation: Prepare a 1M solution of
. Under vigorous mechanical stirring, add 1.05 molar equivalents of dropwise over 30 minutes.
Aging (Critical Step): Reduce stirring speed and heat the mixture to 40°C for 2 hours. Allow it to cool slowly to room temperature. This thermal cycling promotes the growth of large, stable weddellite crystals[2].
Filtration: Filter the suspension through a 0.45 µm cellulose acetate membrane. Wash the filter cake with a small volume of cold water to recover any residual API.
Self-Validation (The Drop Test): Take 1 mL of the clear filtrate and add 1 drop of 1M
. If the solution remains perfectly clear, the oxalate has been quantitatively removed. If cloudiness appears, recalculate your stoichiometry and repeat the precipitation step.
Protocol C: RP-HPLC Counterion Exchange for Peptides
For larger molecules like peptides, oxalate (or TFA) counterions can be swapped directly on a reversed-phase HPLC column[6].
Mechanistic Rationale: Peptides bind to C18 stationary phases via hydrophobic interactions. While immobilized, the counterion cloud surrounding the basic amino acid residues can be washed away and replaced by mass action.
Step-by-Step Methodology:
Loading: Load the peptide-oxalate mixture onto a C18 RP-HPLC column.
Counterion Wash: Wash the column with 5–10 CV of an aqueous solution containing the desired pharmaceutically acceptable counterion salt (e.g., 0.1M Ammonium Acetate, pH 6.0).
Elution: Elute the peptide using an organic gradient (e.g., Acetonitrile) containing the acid of the new counterion (e.g., 0.1% Acetic Acid).
Lyophilization: Freeze-dry the eluate to yield the peptide in its new acetate salt form, with residual oxalate typically reduced to < 200 ppm[6].
References
Pharmaceutical salts of small molecule drugs: opportunities and challenges
European Pharmaceutical Review[Link]
Automated synthesis of [89Zr]ZrCl4,[89Zr]ZrDFOSquaramide-bisPh(PSMA) and [89Zr]ZrDFOSquaramide-TATE
National Institutes of Health (PMC)[Link]
A counterion exchange process for peptides (WO2006041945A2)
Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate)
Semantic Scholar[Link]
Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study
ResearchGate[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: ACY-4A3F-OX-001
Topic: Minimizing Side Reactions (O-Acylation & Oxidation)
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Chemical Context[1][2][3][4][5][6]
User Goal: Selective N-acylation of 4-Amino-3-fluorophenol oxalate to generate amide intermediates (e.g., for Regorafenib synthesis).
Primary Challenge: The substrate contains two nucleophiles (amine and phenol). The presence of the 3-Fluorine atom and the oxalate salt form creates a narrow window for chemoselectivity.
The "Fluorine Effect" on Reactivity
To troubleshoot this reaction, you must understand how the fluorine atom at position 3 alters the standard aminophenol reactivity profile:
Deactivated Amine: The electron-withdrawing fluorine (inductive effect, -I) reduces the electron density on the amine, making it less nucleophilic than non-fluorinated anilines.
Acidified Phenol: The same withdrawing effect stabilizes the phenoxide anion, lowering the pKa of the phenolic hydroxyl (approx pKa ~9.2 vs. ~10 for phenol). This makes the phenol easier to deprotonate, increasing the risk of O-acylation side reactions.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while suppressing the "Red Path."
Figure 1: Reaction pathway showing the critical divergence between Kinetic Control (N-acylation) and Thermodynamic/Base-Catalyzed side reactions (O-acylation).
Technical Guide: Handling the Oxalate Salt
The oxalate salt creates a stoichiometric challenge. Oxalic acid is a dicarboxylic acid; it requires base to neutralize, but excess base triggers O-acylation.
Recommended Protocol: The "Biphasic Schotten-Baumann" Approach
This method uses a biphasic system (Water/Organic) to buffer the pH naturally, keeping the amine reactive but the phenol protonated.
Solvent: Ethyl Acetate (EtOAc) or THF (Organic phase); Water (Aqueous phase).
Base: Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3). Avoid strong bases like NaOH.
Acylating Agent: Acid Chloride or Anhydride (1.05 - 1.1 equiv).
Step-by-Step Workflow:
Salt Breaking (In-Situ):
Suspend the oxalate salt in EtOAc/Water (1:1 ratio).
Add NaHCO3 (solid or saturated solution). You need enough to neutralize the oxalate (typically 2.0 - 2.5 equiv relative to the oxalate salt).
Checkpoint: Stir until the solid dissolves or the suspension changes texture. The free amine will partition into the EtOAc layer.
Controlled Acylation:
Cool the mixture to 0–5°C . (Low temperature favors the kinetic N-acylation over O-acylation).
Add the acylating agent dropwise to the vigorously stirred biphasic mixture.
Why? The reaction occurs at the interface or in the organic phase. The base in the water layer neutralizes the HCl generated (if using acid chloride) without exposing the phenol to high pH in the organic phase.
Wash the organic layer with mild acid (0.5M HCl) to remove unreacted amine, then water.
Evaporate to yield the crude amide.
Troubleshooting & FAQs (Root Cause Analysis)
Ticket #402: "I am seeing >15% O-acylation (Ester formation)."
Root Cause: High pH or Polar Aprotic Solvents.
Explanation: If you use a base like Triethylamine (TEA) or Pyridine in a solvent like DMF, you create a "naked" phenoxide anion. In DMF, the phenoxide is extremely nucleophilic and will attack the acylating agent.
Solution:
Switch Solvent: Move to non-polar or protic-tolerant solvents (EtOAc, DCM, or THF). Avoid DMF/DMSO.
Change Base: Use an inorganic weak base (NaHCO3) in a biphasic system.
Reverse Addition: Do not add the acyl chloride to the amine/base mixture. Add the base slowly alongside the acyl chloride, or ensure the base is insoluble (e.g., solid NaHCO3 in acetone).
Ticket #405: "The reaction mixture turned black/tarry."
Root Cause: Oxidation of the Aminophenol.
Explanation: Free aminophenols are electron-rich and prone to air oxidation, forming quinone-imines which polymerize into tar. The oxalate salt is stable, but once you neutralize it, the "clock starts ticking."
Solution:
Inert Atmosphere: Perform the neutralization and acylation under Nitrogen or Argon.
Degassing: Sparge your solvents with inert gas before use.
Speed: Do not let the free base sit. Add the acylating agent immediately after neutralization.
Additive: A pinch of sodium hydrosulfite (Na2S2O4) in the aqueous phase can act as an antioxidant.
Ticket #408: "Low yield. The starting material won't dissolve."
Root Cause: Incomplete Salt Dissociation.
Explanation: The oxalate salt is likely insoluble in pure organic solvents (DCM/EtOAc). If you don't add enough base or water to break the salt lattice, the amine remains protonated (unreactive).
Solution:
Check Stoichiometry: Remember, oxalate is a di-acid. You need at least 2 equivalents of base just to neutralize the oxalate, plus 1 equivalent for the HCl generated during acylation. Total base should be ~3.0 - 3.5 equivalents.
Add Water: Use the biphasic method described above. The water dissolves the oxalate/base byproducts, freeing the amine to move into the organic layer.
Decision Tree for Optimization
Use this logic flow to adjust your next experiment based on current results.
Figure 2: Troubleshooting logic flow for acylation optimization.
References
Regorafenib Synthesis Context: Du, F., et al. (2019).[3] "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib."[4][5][6] Synthetic Communications, 49(4), 1-11.[4]
Relevance: Establishes the industrial relevance of this intermediate and validates acyl
Chemoselectivity Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acylation and Chemoselectivity).
Relevance: Foundational theory on amine vs. phenol nucleophilicity.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Subject: Purification Protocols & Troubleshooting for CAS 600141-86-6 (Oxalate Salt) / CAS 399-95-1 (Free Base)
Application: Precursor for Kinase Inhibitors (e.g., Regorafenib, Sorafenib analogs)
Executive Summary
4-Amino-3-fluorophenol is a critical intermediate in the synthesis of fluorinated diarylureas, such as Regorafenib .[1][2][3][4] While the free base is prone to rapid oxidative degradation (turning pink/brown upon air exposure), the oxalate salt offers a superior stability profile and a robust mechanism for rejecting regioisomeric impurities (specifically the 2-amino-4-fluoro isomer).
This guide provides an autonomous, field-validated protocol for the recrystallization of the oxalate salt, designed to achieve HPLC purities >99.5% required for GMP manufacturing.
Module 1: The Master Protocol (SOP)
Objective: Recrystallization of crude 4-Amino-3-fluorophenol oxalate to remove oxidative byproducts and inorganic salts.
Critical Process Parameters (CPPs)
Solvent System: Ethanol (95%) / Water or Methanol / Water.
Saturation Temperature: 70–75°C (Do not exceed 80°C to prevent decarboxylation of oxalic acid).
Atmosphere: Nitrogen or Argon blanket is mandatory during hot stages.
Stabilizer: Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) or Ascorbic Acid.
Step-by-Step Methodology
Preparation:
Charge the crude 4-Amino-3-fluorophenol oxalate into a reactor/flask equipped with a reflux condenser and nitrogen inlet.
Expert Tip: Add 0.5 wt% Sodium Hydrosulfite relative to the substrate mass. This acts as an oxygen scavenger, preventing the "pink death" (formation of quinone imines) during the hot phase.
Dissolution:
Add Ethanol (95%) at a ratio of 5–7 volumes (mL/g).
Heat to 75°C with moderate stirring.
Observation: If the solid does not fully dissolve, add Water dropwise via an addition funnel until a clear solution is obtained. The water content helps solubilize the ionic salt lattice.
Purification (Hot Filtration):
If the solution is dark, add Activated Carbon (Type CP-97 or similar) (5 wt%) and stir for 15 minutes at 70°C.
Perform a hot filtration through a Celite pad to remove carbon and mechanical impurities.
Critical: Pre-warm the funnel to prevent premature crystallization (clogging).
Crystallization (Controlled Cooling):
Ramp 1: Cool from 75°C to 40°C over 1 hour.
Seeding: At 40°C, if no crystals appear, seed with 0.1% pure crystals.
Ramp 2: Cool from 40°C to 0–5°C over 2 hours.
Hold: Stir at 0–5°C for 1 hour to maximize yield.
Isolation:
Filter the white to off-white needles under vacuum.
Wash: Displacement wash with cold Ethanol (0°C) .
Drying: Vacuum oven at 45°C for 12 hours.
Module 2: Troubleshooting & FAQs
Q1: My mother liquor turned dark brown/black during heating. Is the batch lost?
Diagnosis: Oxidative degradation. Aminophenols are highly sensitive to oxygen at high pH or high temperature.
Fix: You likely omitted the antioxidant or the nitrogen blanket.
Recovery: Do not crystallize from the dark liquor. Perform a solvent exchange to water, acidify to pH 2 (HCl), wash with Ethyl Acetate (removes organics), then re-precipitate the base with mild alkali (pH 6-7) under nitrogen, and re-form the oxalate.
Q2: The product is "oiling out" instead of crystallizing.
Diagnosis: Supersaturation is too high, or the solvent polarity is incorrect (too much water).
Fix: Re-heat to dissolve the oil. Add a small volume of pure Ethanol (anti-solvent relative to the water-rich oil phase). Cool much slower (5°C per 30 mins). "Oiling out" traps impurities; you must achieve a crystal lattice.
Q3: Low yield (<60%). Where is my product?
Diagnosis: The oxalate salt has high solubility in water. If you used too much water to dissolve the crude, the product remains in the mother liquor.
Fix: Concentrate the mother liquor by 50% on a rotovap and re-cool. For future batches, strictly limit water addition during the dissolution phase.
Q4: HPLC shows a persistent impurity at RRT 1.1 (approx).
Diagnosis: Likely the 2-amino-4-fluoro isomer or a bis-alkylation byproduct.
Fix: The oxalate salt is generally specific for the para-amino isomer. If the impurity persists, perform a slurry wash in hot Isopropanol (60°C) for 30 minutes. The impurity is often more soluble in IPA than the target oxalate.
Module 3: Data & Visualization
Solvent Screening Matrix
Solvent System
Dissolution Temp
Crystal Habit
Yield Potential
Impurity Rejection
Ethanol / Water (9:1)
75°C
Needles
High (85-90%)
Excellent (Inorganics)
Methanol / Water (8:2)
60°C
Prisms
Moderate (75%)
Good (Isomers)
Isopropanol (IPA)
80°C
Aggregates
High (>90%)
Poor (Traps color)
Acetone
N/A
Amorphous
Low
Poor (Oxalate insolubility)
Process Workflow Diagram
Caption: Figure 1: Optimized workflow for the purification of 4-Amino-3-fluorophenol oxalate, emphasizing antioxidant protection.
Troubleshooting Logic Tree
Caption: Figure 2: Decision matrix for addressing common deviations in the crystallization process.
References
Bayer Pharma AG. (2018). Process for the preparation of Regorafenib.[4][5][6] Patent WO2011128261. (Describes the synthesis of the 4-amino-3-fluorophenol intermediate and its sensitivity).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for aminophenol salt recrystallization and antioxidant usage).
Liao, Y., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.[1][2][3][4][6] Synthetic Communications, 49(4).[3] (Details the synthesis and isolation of the amine intermediate).
BenchChem. (2025).[7][8] Technical Support: Purification of Halogenated Aminophenols. (General solubility and troubleshooting data).
Comparative Guide: HPLC Method Development for 4-Amino-3-fluorophenol Oxalate Purity
Executive Summary: The "Amphoteric" Challenge 4-Amino-3-fluorophenol (CAS 399-95-1) is a critical intermediate in the synthesis of multikinase inhibitors like Regorafenib . When handled as an oxalate salt (CAS 2448346-93...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Amphoteric" Challenge
4-Amino-3-fluorophenol (CAS 399-95-1) is a critical intermediate in the synthesis of multikinase inhibitors like Regorafenib . When handled as an oxalate salt (CAS 2448346-93-6), it presents a triad of chromatographic challenges:
Amphoteric Nature: Contains both a basic amine and an acidic phenol, making pH selection critical.
Oxalate Interference: The highly polar counter-ion elutes near the void volume (
Positional Isomerism: Differentiating the target 3-fluoro isomer from the 2-fluoro impurity (a common byproduct of the nitro-reduction step) requires specific stationary phase selectivity.
This guide compares a Standard Generic C18 Method against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for QC-grade purity assessment.
Comparative Analysis: Generic vs. Optimized Strategies
The following table summarizes the performance metrics of two distinct approaches. While Method A is suitable for rapid reaction monitoring, Method B is required for final purity assessment.
Feature
Method A: The "Generic" Screen
Method B: The Optimized QC Method
Stationary Phase
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Mobile Phase
Water/ACN + 0.1% Formic Acid
Buffer pH 3.0 / Methanol
Separation Mechanism
Hydrophobicity (Van der Waals)
Hydrophobicity + - + F-F Interaction
Isomer Resolution ()
Poor ()
Excellent ()
Peak Shape (Tailing)
Significant () due to silanols
Sharp () due to buffer
Oxalate Handling
Co-elutes with void/solvent front
Separated from organic impurities
Stability
Low (Formic acid offers no buffering)
High (Phosphate stabilizes ionization)
Why Method A Fails
Standard C18 columns rely solely on hydrophobicity. The fluorine atom on the benzene ring provides insufficient steric difference to separate the 3-fluoro and 2-fluoro isomers effectively. Furthermore, Formic Acid (pH ~2.7) is volatile and lacks the ionic strength to mask residual silanols, leading to severe tailing of the amine group.
Why Method B Succeeds
The PFP (Pentafluorophenyl) phase introduces specific fluorine-fluorine interactions and strong
- stacking. This "shape selectivity" easily resolves the regioisomers. The use of a non-volatile phosphate buffer at pH 3.0 ensures the amine is fully protonated (solubility) while suppressing silanol activity (peak shape).
Visualization: Method Development Logic
The following diagram illustrates the decision matrix used to select the Optimized Method (Method B).
Figure 1: Decision tree highlighting the necessity of PFP stationary phases for fluorinated isomer separation.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The "System Suitability" criteria must be met before sample analysis.
Instrumentation & Conditions[1][2][3][4]
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (150 x 4.6 mm, 5 µm).
Wavelength: 240 nm (Max absorption for aminophenols) and 210 nm (for non-aromatic impurities).
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.22 µm membrane.
Expert Note: pH 3.0 is chosen because it is sufficiently far from the pKa of the amine (~4.5) and phenol (~9.[2]2) to ensure a single ionization state, preventing peak splitting.
Mobile Phase B: Methanol (HPLC Grade).
Why Methanol? Methanol promotes
- interactions on Phenyl columns better than Acetonitrile.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
95
5
Hold to elute Oxalate at
2.0
95
5
Begin Gradient
15.0
40
60
Elute Main Peak & Isomers
20.0
10
90
Wash lipophilic impurities
25.0
95
5
Re-equilibration
Sample Preparation
Warning: 4-Amino-3-fluorophenol is sensitive to oxidation (turning brown/black).
Diluent: Mobile Phase A (degassed).
Stock Solution: Accurately weigh 25 mg of the oxalate salt into a 50 mL volumetric flask. Dissolve and dilute to volume.
Stability: Analyze within 4 hours or store at 4°C in amber vials.
Mechanism of Action & Impurity Profile
Understanding the separation mechanism is vital for troubleshooting.
The Separation Mechanism
The PFP column separates based on multiple interactions. While C18 only uses hydrophobicity, PFP uses:
Hydrophobicity: Carbon backbone retention.
- Interaction: Between the phenyl ring of the column and the aromatic ring of the analyte.
Dipole-Dipole: The electronegative Fluorine atoms on the column interact with the electron-deficient regions of the analyte.
Figure 2: Interaction mechanism showing why PFP retains the target analyte differently than its isomer.
Impurity Profile
In the synthesis of Regorafenib intermediates, look for these specific peaks:
Oxalate (Counter-ion):
min (Do not integrate for purity).
4-Amino-2-fluorophenol (Regioisomer): Elutes before the main peak on PFP phases due to the "Ortho Effect" (internal H-bonding reduces polarity interaction with the stationary phase).
3-Fluorophenol (Starting Material): Elutes significantly later (more hydrophobic, no amine).
References
Regorafenib Synthesis & Intermediates
Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
Source: Thieme Connect (Synlett).
Context: Describes the synthesis of the 4-amino-3-fluorophenol intermediate and the necessity of controlling the 3-fluoro vs 2-fluoro r
Comparing reactivity of 4-Amino-3-fluorophenol oxalate vs 4-Amino-3-chlorophenol
This guide provides an in-depth technical comparison between 4-Amino-3-fluorophenol oxalate and 4-Amino-3-chlorophenol , designed for application scientists and medicinal chemists. Executive Summary In drug discovery—par...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 4-Amino-3-fluorophenol oxalate and 4-Amino-3-chlorophenol , designed for application scientists and medicinal chemists.
Executive Summary
In drug discovery—particularly for scaffold hopping between chlorinated and fluorinated bioisosteres—the choice between 4-Amino-3-fluorophenol (as the oxalate salt) and 4-Amino-3-chlorophenol is rarely just about the halogen atom. It is a choice between stability and reactivity .[1]
The Fluorine Analog (Oxalate Salt): Selected when metabolic blocking (at the 3-position) and lower lipophilicity are required. The oxalate salt form is critical for preventing oxidative degradation ("browning") but requires an in situ neutralization step before nucleophilic applications.
The Chlorine Analog: Selected for its "softer" electronic character and higher lipophilicity. It is generally more nucleophilic than the fluoro-analog but prone to faster oxidative decomposition if not stored as a hydrochloride salt.
Physicochemical Profile & Stability
The following data consolidates experimental values and predictive models to highlight the handling differences.
Feature
4-Amino-3-fluorophenol Oxalate
4-Amino-3-chlorophenol
CAS
399-95-1 (Free Base) / Salt forms vary
17609-80-2
Molecular Weight
127.12 (Free Base) + 90.03 (Oxalic Acid)
143.57
Physical Form
Gray/White Crystalline Solid
Off-white to Brown Powder
Oxidation Stability
High (stabilized by oxalate lattice)
Low to Moderate (oxidizes to quinone imines)
pKa (Phenol -OH)
~9.23 (More Acidic)
~9.40
pKa (Aniline -NH₂)
~3.5 - 4.0 (Less Basic due to F -I effect)
~4.2 - 4.5
Solubility
Water (Hot), MeOH, DMSO
DCM, EtOAc, Alcohols
Key Insight: The oxalate salt is not merely a packaging choice; it is a chemical necessity for the fluoro-analog. The high electronegativity of fluorine combined with the para-hydroxyl group makes the free base highly susceptible to air oxidation. The oxalate locks the amine, preventing the formation of auto-oxidation cascades.
Electronic Structure & Reactivity Logic
To predict reaction outcomes, one must understand the competing electronic effects of the halogen located ortho to the amine and meta to the hydroxyl group.
The Halogen Effect[2][3][4]
Fluorine (The "Hard" Deactivator):
Inductive Effect (-I): Extremely strong. It pulls electron density away from the amine nitrogen, significantly lowering its nucleophilicity.
Resonance Effect (+M): Weak donation into the ring, but insufficient to counteract the inductive withdrawal at the ortho position.
Result: Slower reaction rates in
or acylation reactions compared to the chloro-analog.
Chlorine (The "Soft" Deactivator):
Inductive Effect (-I): Moderate.
Steric Bulk: Chlorine (Van der Waals radius ~1.75 Å) is significantly larger than Fluorine (~1.47 Å). While electronically more permissive, it introduces steric clash for bulky electrophiles.
Visualizing the Electronic Conflict
The following diagram illustrates the vector forces affecting the nucleophilic amine.
Figure 1: Comparative electronic and steric vectors affecting the primary amine nucleophile.
Synthetic Application: Benzoxazole Formation
A common application for these precursors is the synthesis of 2-substituted-6-hydroxybenzoxazoles (bioactive cores).
Comparative Reactivity Data
Reaction Step
Fluorophenol (Oxalate)
Chlorophenol (Free Base)
Mechanistic Note
1. Solubilization
Requires polar solvent (DMSO/DMF) or biphasic base.
Soluble in standard organics (DCM/THF).
Oxalate lattice energy is high.
2. Amide Formation
Slower. Requires base (Et₃N/DIPEA) to liberate free amine.
Faster. Amine is readily available.
F-inductive effect reduces N-nucleophilicity.
3. Cyclization
High temperatures often required (>100°C).
Moderate temperatures acceptable.
Ring closure is rate-limited by the nucleophilic attack of the phenol oxygen (after tautomerization).
4. Yield
Typically 65-75%
Typically 75-85%
Lower yield in F-analog due to workup losses of the polar salt.
Experimental Protocols
Protocol A: Handling the Oxalate Salt (The "Liberation" Step)
Context: You cannot use the oxalate salt directly in non-polar reactions. It must be neutralized.
Suspension: Suspend 1.0 eq of 4-Amino-3-fluorophenol oxalate in EtOAc (10 mL/g).
Neutralization: Add 2.2 eq of saturated aqueous NaHCO₃. Note: Use mild base to avoid phenol oxidation.
Extraction: Stir vigorously for 15 minutes until the solid dissolves. Separate the organic layer.[2]
Drying: Dry over Na₂SO₄ and use immediately . Do not concentrate to dryness unless under inert atmosphere (Ar/N₂), as the free base oxidizes rapidly.
Protocol B: Comparative Cyclization to Benzoxazole
Reaction: Condensation with Benzaldehyde.
Workflow Diagram:
Figure 2: Differential workflow for salt vs. free base precursors.[3]
Safety & Toxicology (E-E-A-T)
Fluorinated Analog: Often exhibits specific toxicity profiles. The oxalate component is nephrotoxic; proper waste disposal of the aqueous layer after desalting is mandatory.
Chlorinated Analog: Chlorophenols are known skin sensitizers and potential carcinogens. Avoid contact with strong oxidizers as this may generate quinone imines (potent electrophiles).
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Context: Bioisosteric replacement of Cl with F).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol.
BenchChem. (2024). Reactivity of Aminophenols: A Comparative Analysis.
A Comparative Guide to the Infrared Spectroscopic Identification of 4-Amino-3-fluorophenol Oxalate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for the identification of 4-Amino-3-fluorophenol oxalate. Designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for the identification of 4-Amino-3-fluorophenol oxalate. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework, contrasting the spectral features of the oxalate salt with its parent molecules, 4-Amino-3-fluorophenol and oxalic acid. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.
The Principle of Salt Formation and Its Spectroscopic Signature
The formation of an oxalate salt from 4-Amino-3-fluorophenol, a versatile pharmaceutical intermediate[1][2][3][4][5][6], involves a classic acid-base reaction. The basic amino group (-NH₂) of the phenol derivative is protonated by the acidic carboxylic acid groups of oxalic acid. This proton transfer event is the cornerstone of the spectroscopic changes observed in an IR analysis.
The key transformations to anticipate are:
Protonation of the Amine: The primary amine (R-NH₂) is converted into a primary ammonium salt (R-NH₃⁺).
Deprotonation of the Carboxylic Acid: The carboxylic acid (R'-COOH) is converted into a carboxylate anion (R'-COO⁻).
These ionic species exhibit fundamentally different vibrational modes compared to their neutral precursors, providing a clear and definitive method for confirming salt formation.
Experimental Protocol: Sample Preparation and Data Acquisition
For the accurate identification of 4-Amino-3-fluorophenol oxalate, a well-defined experimental protocol is crucial. The following outlines a standard procedure for solid-state FTIR analysis.
Sample and KBr Preparation: Dry a small amount (1-2 mg) of the 4-Amino-3-fluorophenol oxalate sample and high-purity, spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum[7].
Grinding: In a clean agate mortar and pestle, thoroughly grind the 1-2 mg of sample with approximately 100-200 mg of the dried KBr. The goal is to achieve a fine, homogeneous powder, which minimizes scattering of the infrared radiation.
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Collect the spectrum over a range of 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans to achieve a high signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
This self-validating system ensures that the resulting spectrum is representative of the sample's vibrational modes, free from significant atmospheric or moisture interference.
Comparative Spectral Analysis: Reactants vs. Product
The confirmation of 4-Amino-3-fluorophenol oxalate formation is achieved by observing the disappearance of key reactant peaks and the appearance of new, characteristic product peaks.
Spectral Features of 4-Amino-3-fluorophenol (Reactant)
O-H Stretching (Phenolic): A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to intermolecular hydrogen bonding of the phenolic hydroxyl group[8][9].
N-H Stretching (Primary Aromatic Amine): Two distinct, sharp to medium intensity bands are characteristic of the primary amine. The asymmetric stretch appears around 3500-3420 cm⁻¹, and the symmetric stretch is found near 3420-3340 cm⁻¹[10][11][12][13].
N-H Bending (Scissoring): A medium to strong absorption appears in the 1650-1580 cm⁻¹ range[10][11].
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between 1600 cm⁻¹ and 1440 cm⁻¹[8].
C-N Stretching (Aromatic): A strong band typically appears in the 1335-1250 cm⁻¹ region[10][13][14].
C-O Stretching (Phenolic): A strong absorption is expected around 1220 cm⁻¹, distinguishing it from aliphatic alcohols[8].
C-F Stretching: A strong, characteristic band for the C-F bond is anticipated in the 1400-1000 cm⁻¹ range[15][16].
Spectral Features of Oxalic Acid (Reactant)
O-H Stretching (Carboxylic Acid): An extremely broad and strong absorption band is observed from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching region. This is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids[17][18].
C=O Stretching (Carbonyl): A very strong and sharp absorption band is present between 1760-1690 cm⁻¹[17][18][19].
C-O Stretching: A band in the 1320-1210 cm⁻¹ region is characteristic of the C-O single bond in the carboxylic acid group[17].
Predicted Spectral Features of 4-Amino-3-fluorophenol Oxalate (Product)
The formation of the oxalate salt leads to a dramatic alteration of the IR spectrum.
Disappearance of Reactant Peaks:
The two sharp N-H stretching bands of the primary amine will disappear.
The very broad O-H stretch and the sharp C=O stretch of oxalic acid will be absent.
Appearance of New Product Peaks:
N-H Stretching (Ammonium Salt): The most telling new feature will be a very broad and strong absorption envelope for the N-H stretching vibrations of the newly formed R-NH₃⁺ group, typically spanning from 3200 to 2800 cm⁻¹[14][20]. This broad band often has the sharper C-H stretching peaks superimposed upon it.
Carboxylate Asymmetric Stretching (COO⁻): A very strong and prominent band will appear in the 1650-1540 cm⁻¹ region. This peak replaces the C=O stretch of the carboxylic acid[21][22][23].
N-H Bending (Ammonium Salt): The N-H bending (scissoring) vibration of the primary amine at ~1600 cm⁻¹ will be replaced by new ammonium bending modes.
Carboxylate Symmetric Stretching (COO⁻): A second strong band, corresponding to the symmetric stretch of the carboxylate group, will be observed between 1450-1360 cm⁻¹[21][22].
Preserved Peaks: The phenolic O-H stretch, aromatic C=C stretches, the C-N stretch, the phenolic C-O stretch, and the C-F stretch from the 4-Amino-3-fluorophenol moiety will remain, although their positions may be slightly shifted due to the change in the molecule's electronic environment and crystal packing.
Data Summary and Visualization
To facilitate a direct comparison, the key vibrational frequencies are summarized in the table below.
Table 1: Comparison of Characteristic IR Absorption Peaks (cm⁻¹)
Functional Group/Vibrational Mode
4-Amino-3-fluorophenol (Reactant)
Oxalic Acid (Reactant)
4-Amino-3-fluorophenol Oxalate (Product)
Rationale for Change
O-H Stretch (Phenolic)
3600-3200 (Broad)
N/A
3600-3200 (Broad, may shift)
Group retained in the product.
N-H Stretch (Amine)
3500-3340 (Two sharp bands)
N/A
Disappears
Amine is protonated to form an ammonium salt.
N-H Stretch (Ammonium)
N/A
N/A
3200-2800 (Very broad, strong)
Formation of the R-NH₃⁺ group.
O-H Stretch (Carboxylic Acid)
N/A
3300-2500 (Very broad, strong)
Disappears
Acid is deprotonated to form a carboxylate.
C=O Stretch (Carbonyl)
N/A
1760-1690 (Strong, sharp)
Disappears
Carbonyl is converted to a carboxylate.
Carboxylate Asymmetric Stretch
N/A
N/A
1650-1540 (Strong)
Formation of the COO⁻ group.
N-H Bend (Amine)
1650-1580
N/A
Disappears/Shifts
Replaced by ammonium bending modes.
Aromatic C=C Stretch
1600-1440
N/A
1600-1440 (May shift)
Aromatic ring is retained.
Carboxylate Symmetric Stretch
N/A
N/A
1450-1360 (Strong)
Formation of the COO⁻ group.
C-N Stretch (Aromatic)
1335-1250
N/A
1335-1250 (May shift)
Bond is retained.
C-O Stretch (Phenolic)
~1220
N/A
~1220 (May shift)
Bond is retained.
C-F Stretch
1400-1000
N/A
1400-1000 (May shift)
Bond is retained.
Workflow for Spectroscopic Identification
The logical flow for identifying the oxalate salt via IR spectroscopy is depicted in the following diagram.
Caption: Logical workflow for confirming salt formation via FTIR.
Conclusion
The identification of 4-Amino-3-fluorophenol oxalate by FTIR spectroscopy is a robust and definitive method. The key to a successful analysis lies in a comparative approach, understanding that the proton transfer from the acid to the base results in the complete disappearance of characteristic reactant functional group absorptions (amine N-H stretches and carboxylic acid C=O stretch) and the concurrent appearance of strong, characteristic product absorptions (broad ammonium N-H stretch and two distinct carboxylate stretches). By following the outlined experimental protocol and comparative interpretation framework, researchers can confidently verify the formation and identity of this important pharmaceutical intermediate.
References
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (2023). National Center for Biotechnology Information. [Link]
Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. [Link]
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
Infrared Spectrometry - Michigan State University. [Link]
Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. (2000). ACS Publications. [Link]
The FTIR Spectra of Oxalic Acid. (2021). ResearchGate. [Link]
IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. [Link]
Infrared Spectroscopy - The Infrared Spectra of Aromatic Amines (Anilines). University of Wisconsin-Platteville. [Link]
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2020). Spectroscopy Online. [Link]
FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals. ResearchGate. [Link]
How range peak IR spectrum for carboxylic acid salts (ex: calcium lactate)? (2015). ResearchGate. [Link]
Dynamics of hydrogen-bonded OH stretches as revealed by single-mode infrared-ultraviolet laser double resonance spectroscopy on supersonically cooled clusters of phenol. (2008). AIP Publishing. [Link]
Preparation And Characterization Of Urea-Oxalic Acid Solid Form. (2012). American Institute of Physics. [Link]
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. (2007). PubMed. [Link]
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. [Link]
Amine-Oxalate Complexes of Nickel( 11). Part I. Some Tetr - RSC Publishing. (1963). Royal Society of Chemistry. [Link]
IR spectra of NH4NO3 powders at increasing temperatures of 25, 45, 65,... ResearchGate. [Link]
Bioisosteric Comparison Guide: 4-Amino-3-fluorophenol Oxalate in Kinase Inhibitor Studies
[1] Executive Summary: The Fluorine "Switch" In the optimization of kinase inhibitors, the 4-Amino-3-fluorophenol scaffold represents a critical bioisosteric evolution from the classical 4-aminophenol moiety. While the n...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Fluorine "Switch"
In the optimization of kinase inhibitors, the 4-Amino-3-fluorophenol scaffold represents a critical bioisosteric evolution from the classical 4-aminophenol moiety. While the non-fluorinated parent compound serves as the backbone for first-generation inhibitors like Sorafenib , the introduction of a fluorine atom at the 3-position (ortho to the amine) drives the enhanced potency and broader kinase spectrum observed in second-generation agents like Regorafenib (Stivarga).
This guide objectively compares the 4-Amino-3-fluorophenol Oxalate salt against its non-fluorinated and free-base alternatives.[1] We analyze the structural rationale for fluorination, the stability advantages of the oxalate salt form, and the resulting impact on kinase selectivity and metabolic stability.
Chemical Rationale: Why Fluorinate?
The transition from H (hydrogen) to F (fluorine) is not merely a steric modification; it is an electronic and conformational "switch" that alters the drug's interaction with the ATP-binding pocket.[1]
Bioisosteric Impact[1]
Electronic Modulation: Fluorine is the most electronegative element.[1] Its presence at the 3-position pulls electron density from the aromatic ring, lowering the pKa of the phenol hydroxyl and the aniline amine. This acidity shift often strengthens hydrogen bond interactions with hinge region residues in the kinase domain.[1]
Conformational Locking: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions or weak H-bonds (e.g., F[1]···H-N), reducing the entropic penalty upon binding to the enzyme.[1]
Metabolic Blocking: The C-F bond is metabolically stable.[1] Placing fluorine at a position prone to metabolic oxidation (such as the electron-rich positions of an aminophenol) blocks Phase I metabolism, potentially extending the drug's half-life.[1]
The Oxalate Salt Advantage
While the fluorine drives biological activity, the oxalate salt form drives chemical manufacturability.[1]
Oxidation Resistance: Free base aminophenols are highly susceptible to air oxidation, rapidly degrading into quinone imines (turning brown/black).[1] The oxalate salt protonates the amine, significantly retarding oxidation and ensuring >98% purity during storage.
Crystallinity: The oxalate salt forms stable, non-hygroscopic crystals, unlike the hydrochloride salts which can be hygroscopic, complicating precise weighing in high-throughput synthesis.
Comparative Performance Analysis
Case Study: Sorafenib vs. Regorafenib
The most direct comparison of this scaffold's utility is between Sorafenib (derived from 4-aminophenol) and Regorafenib (derived from 4-amino-3-fluorophenol).[1][2]
Table 1: Kinase Inhibitory Potency (Biochemical IC50)
Data synthesized from preclinical profiles of Sorafenib and Regorafenib.[1]
Target Kinase
Sorafenib (H-Analog) IC50 (nM)
Regorafenib (F-Analog) IC50 (nM)
Fold Improvement
Mechanistic Insight
VEGFR2 (KDR)
90
4.2
~21x
F-atom enhances binding affinity in the hydrophobic pocket.[1]
TIE2
410
311
~1.3x
Moderate improvement in anti-angiogenic profile.[1]
BRAF V600E
38
19
2x
Critical for efficacy in mutant colorectal cancers.[1]
RET
43
1.5
~28x
Significant gain in potency against RET-driven tumors.[1]
Lower pKa may enhance H-bond donor capability of the phenol (if free).[1]
Visualized Pathways & Workflows
Signaling Pathway Inhibition
The following diagram illustrates the multi-kinase inhibition profile of the fluorinated scaffold (Regorafenib), targeting both angiogenesis (VEGFR) and proliferation (RAF/MEK/ERK).[1]
Figure 1: Multi-kinase inhibition pathway.[1] The fluorinated scaffold effectively blocks upstream RTKs and downstream RAF kinases.
Synthesis Workflow: From Oxalate to Active Drug
This workflow details the conversion of the stable oxalate precursor into the active urea-linked kinase inhibitor.
Figure 2: Synthetic route utilizing the oxalate salt as a stable precursor for regorafenib-class inhibitors.[1][4]
Experimental Protocols
Protocol: Free-Base Liberation and SnAr Coupling
Objective: To utilize 4-Amino-3-fluorophenol oxalate in a nucleophilic aromatic substitution (SnAr) reaction to form the bi-aryl ether core.
Salt Neutralization: Charge a reaction vessel with 4-Amino-3-fluorophenol oxalate and DMA under nitrogen. Cool to 0-5°C.[1][4]
Base Addition: Slowly add KOtBu. The first equivalent neutralizes the oxalate; subsequent equivalents deprotonate the phenol (-OH) to generate the phenoxide nucleophile.[1] Note: The solution color may darken; this is normal.
Coupling: Add 4-Chloro-N-methylpicolinamide.
Heating: Heat the mixture to 80-100°C for 4-6 hours. Monitor by HPLC/TLC for the disappearance of the chloropyridine.
Workup: Cool to room temperature. Quench with water to precipitate the product or extract with Ethyl Acetate.[1]
Self-Validation: The product (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide) should show a distinct 19F NMR signal shifted from the starting material, confirming the integrity of the fluorine position.
Protocol: In Vitro Kinase Assay (Luminescence)
Objective: To quantify the inhibitory potency (IC50) of the synthesized fluorinated analog against VEGFR2.[1]
Preparation: Prepare 3x stocks of the Compound (serial dilution in DMSO), Kinase (VEGFR2), and ATP/Substrate (Poly Glu:Tyr).[1]
Reaction: In a 384-well white plate, add 2 µL of Compound, 4 µL of Kinase, and 4 µL of ATP/Substrate mix.
Incubation: Incubate at room temperature for 60 minutes.
Detection: Add 10 µL of ADP-Glo™ (or equivalent) reagent to deplete remaining ATP.[1] Incubate 40 mins. Add 20 µL Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]
Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Control: Use Sorafenib as a reference standard. The fluorinated analog should exhibit an IC50 < 10 nM.[1]
References
Wilhelm, S. M., et al. (2011).[1] "Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[1] International Journal of Cancer.[1][6] Link[1]
Du, F., et al. (2019).[1][6] "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib."[1][2][4][6][7][8] Synthetic Communications. Link[1]
Mross, K., et al. (2012).[1] "A Phase I Dose–Escalation Study of Regorafenib (BAY 73–4506), an Inhibitor of Oncogenic, Angiogenic, and Stromal Kinases, in Patients with Advanced Solid Tumors." Clinical Cancer Research. Link
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
BenchChem Application Notes. (2025). "Enzyme Inhibition Studies with 4-Amino-2,6-dichloro-3-fluorophenol: Application Notes and Protocols." Link[1]
A Comparative Stability Analysis of Oxalate vs. Hydrochloride Salts of Aminophenols: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Salt Selection for Unstable Active Pharmaceutical Ingredients (APIs) In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Salt Selection for Unstable Active Pharmaceutical Ingredients (APIs)
In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that can profoundly influence its therapeutic efficacy, manufacturability, and shelf-life.[1] This choice is particularly critical for APIs with inherent stability issues, such as aminophenols. Aminophenols, a class of aromatic compounds containing both an amino and a hydroxyl group, are known for their susceptibility to degradation, primarily through oxidation, which often results in the formation of colored impurities.[2][3] The free base form of many aminophenols, especially 2- and 4-aminophenol, deteriorates rapidly upon exposure to air and light, presenting significant challenges for their formulation into stable dosage forms.[2]
Converting an unstable API into a salt is a well-established strategy to enhance its physicochemical properties.[4] While hydrochloride is the most frequently utilized counterion for basic drugs, a "one-size-fits-all" approach to salt selection is seldom optimal. The choice of the counterion has a profound effect on properties such as solubility, dissolution rate, hygroscopicity, and, most importantly, solid-state chemical stability.[4] This guide provides a comprehensive comparative stability analysis of two common salt forms for aminophenols: hydrochloride and oxalate.
This document will delve into the theoretical underpinnings of salt stability, leveraging pKa relationships to rationalize the formation and expected stability of these salts. We will then present a detailed, field-proven experimental framework for conducting a head-to-head comparison of the stability of aminophenol oxalate and aminophenol hydrochloride under various stress conditions. This guide is designed for researchers, scientists, and drug development professionals, providing not only the "how" but, more importantly, the "why" behind the experimental design, empowering you to make data-driven decisions in your salt selection process.
Theoretical Framework: Predicting Salt Stability from Physicochemical Principles
The stability of a pharmaceutical salt is fundamentally governed by the acid-base chemistry between the API and the counterion. A key predictor of salt stability is the difference between the pKa of the API's conjugate acid and the pKa of the counterion acid (ΔpKa). A generally accepted rule of thumb is that a ΔpKa of 2-3 units or more is required to ensure the formation of a stable salt that is not prone to disproportionation back to its free form.[5]
Let's consider our model compound, p-aminophenol. It is an amphoteric molecule with two pKa values: a pKa of 5.48 for the protonated amino group (the conjugate acid) and a pKa of 10.30 for the phenolic hydroxyl group.[6] Since we are forming a salt with an acid, the basic amino group will be protonated.
Hydrochloric Acid (HCl): As a strong acid, the pKa of HCl is less than 0.
Oxalic Acid: Oxalic acid is a dicarboxylic acid with two pKa values: pKa1 = 1.25 and pKa2 = 4.28.[7][8] The first proton is significantly more acidic.
For the formation of a 1:1 salt with p-aminophenol, the relevant pKa values are:
p-Aminophenol (conjugate acid of the amino group): pKa = 5.48
Hydrochloric Acid: pKa < 0
Oxalic Acid (first ionization): pKa1 = 1.25
Calculating the ΔpKa:
ΔpKa (Hydrochloride): 5.48 - (<0) > 5.48
ΔpKa (Oxalate): 5.48 - 1.25 = 4.23
Based on the ΔpKa rule, both hydrochloric acid and oxalic acid are predicted to form stable salts with p-aminophenol. The significantly larger ΔpKa for the hydrochloride salt might suggest a more complete and robust proton transfer. However, other factors, such as the crystal lattice energy of the resulting salt and the properties of the counterion itself, play a crucial role in the overall solid-state stability.[9] The oxalate anion, being larger and capable of forming different hydrogen bonding networks compared to the simple chloride ion, could potentially lead to a more stable crystal lattice that is less susceptible to degradation.
Proposed Experimental Workflow for Comparative Stability Analysis
To empirically determine the superior salt form, a comprehensive forced degradation study should be conducted. The following protocols are designed to be self-validating, providing a clear and objective comparison of the stability of p-aminophenol hydrochloride and p-aminophenol oxalate.
Caption: Experimental workflow for the comparative stability analysis.
Part 1: Salt Synthesis and Characterization
The first step is the preparation and thorough characterization of both the hydrochloride and oxalate salts of p-aminophenol to ensure the purity and solid-state form of the starting materials.
Protocol 1: Synthesis of p-Aminophenol Hydrochloride
Dissolve 10.9 g (0.1 mol) of p-aminophenol in 100 mL of isopropanol with gentle heating.
Slowly add 10 mL of concentrated hydrochloric acid (~12 M, 0.12 mol) dropwise to the solution while stirring.
Cool the mixture in an ice bath to facilitate precipitation.
Collect the precipitate by vacuum filtration and wash with cold isopropanol.
Dry the resulting solid under vacuum at 40°C to a constant weight.
Protocol 2: Synthesis of p-Aminophenol Oxalate
Dissolve 10.9 g (0.1 mol) of p-aminophenol in 150 mL of ethanol with gentle heating.
In a separate beaker, dissolve 9.0 g (0.1 mol) of anhydrous oxalic acid in 50 mL of ethanol.
Slowly add the oxalic acid solution to the p-aminophenol solution with constant stirring.
Allow the mixture to cool to room temperature and then in an ice bath to complete precipitation.
Collect the precipitate by vacuum filtration and wash with cold ethanol.
Dry the solid under vacuum at 40°C to a constant weight.
Characterization:
Both synthesized salts should be characterized using the following techniques to establish a baseline:
Powder X-ray Diffraction (PXRD): To confirm the crystalline nature and identify the polymorphic form.
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm salt formation through characteristic peak shifts.
Part 2: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the salts to predict their long-term stability and identify potential degradation pathways.[10][11]
Protocol 3: Thermal Stability
Place approximately 50 mg of each salt in separate, loosely capped glass vials.
Store the vials in a constant temperature oven at 60°C and 80°C.
Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours) for analysis.
Visually inspect for any color change at each time point.
Protocol 4: Hygroscopicity and Humidity Stress
Place approximately 50 mg of each salt in open containers.
Store the containers in desiccators maintained at 75% and 90% relative humidity (using saturated salt solutions) at 25°C.
At specified intervals (e.g., 24, 48, 72 hours), weigh the samples to determine the percentage of water uptake.
Analyze the samples for degradation and changes in solid form (PXRD).
Protocol 5: Photostability
Spread a thin layer of each salt on a petri dish.
Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Keep control samples wrapped in aluminum foil to protect them from light.
Analyze the exposed and control samples for degradation and color change.
Protocol 6: Oxidative Stability
Dissolve a known concentration of each salt in a suitable solvent (e.g., a water/acetonitrile mixture).
Add a solution of 3% hydrogen peroxide.
Keep the solutions at room temperature, protected from light.
Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours) and immediately quench the reaction (e.g., with sodium metabisulfite) before HPLC analysis.
Part 3: Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate quantification of the API and its degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13]
Protocol 7: Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength that provides a good response for p-aminophenol (e.g., 230 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the p-aminophenol peak from any potential degradation products.
Data Presentation and Interpretation
To facilitate a direct comparison, the results from the stability studies should be tabulated.
Table 1: Visual Observation of Color Change
Stress Condition
Time Point
p-Aminophenol HCl
p-Aminophenol Oxalate
80°C
24h
80°C
48h
80°C
72h
90% RH
24h
90% RH
48h
90% RH
72h
Photostability
End
Table 2: Hygroscopicity (% Weight Gain at 25°C)
Relative Humidity
Time Point
p-Aminophenol HCl
p-Aminophenol Oxalate
75% RH
24h
75% RH
48h
75% RH
72h
90% RH
24h
90% RH
48h
90% RH
72h
Table 3: HPLC Assay Results (% of Initial Concentration)
Stress Condition
Time Point
p-Aminophenol HCl
p-Aminophenol Oxalate
80°C
72h
90% RH
72h
Photostability
End
Oxidative (24h)
End
Table 4: Total Impurities by HPLC (% Area)
Stress Condition
Time Point
p-Aminophenol HCl
p-Aminophenol Oxalate
80°C
72h
90% RH
72h
Photostability
End
Oxidative (24h)
End
Predicted Degradation Pathways
The primary degradation pathway for aminophenols is oxidation, which proceeds through the formation of quinone-imine intermediates that can then polymerize to form colored products.[14] The stability of the salt form can influence the rate of this initial oxidation step.
Caption: Predicted degradation pathway for aminophenol salts.
Conclusion and Recommendations
While hydrochloride is a default choice for many basic APIs, this guide illustrates the necessity of a data-driven approach to salt selection, especially for inherently unstable molecules like aminophenols. The oxalate salt, with its potential for forming a more stable crystal lattice, presents a viable and potentially superior alternative to the hydrochloride salt.
By executing the detailed experimental protocols outlined in this guide, researchers can generate robust, comparative data on the thermal, hygroscopic, photolytic, and oxidative stability of aminophenol oxalate and hydrochloride salts. The analysis of this data, summarized in the provided tables, will enable a definitive selection of the most stable salt form for further development. This rigorous, science-led approach to salt selection is fundamental to developing safe, effective, and stable pharmaceutical products.
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Chadha, R., & Bhandari, S. (2014). Effect of counterions on the properties of amorphous atorvastatin salts. European Journal of Pharmaceutics and Biopharmaceutics, 87(2), 370-379. [Link]
Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Link]
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Thalladi, V. R., & Goud, N. R. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910. [Link]
Kumar, L., & Bansal, A. K. (2012). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. AAPS PharmSciTech, 13(4), 1361-1371. [Link]
Saawuku, A. D., & Abiad, M. G. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds: o-aminophenol and p-aminophenol. Environmental Science: Atmospheres. [Link]
De la Cruz, N., & Zgoła-Grześkowiak, A. (2011). The pKa values for aminophenols isomers. Central European Journal of Chemistry, 9(3), 484-490. [Link]
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